Isavuconazonium chloride

Cardiac safety QTc prolongation Torsades de Pointes risk

Isavuconazonium chloride is a water-soluble triazole antifungal prodrug that is rapidly hydrolyzed by plasma esterases to yield the active moiety isavuconazole, a broad-spectrum inhibitor of fungal lanosterol 14α-demethylase (CYP51). Unlike the sulfate salt (isavuconazonium sulfate) used in the commercial drug product Cresemba, the chloride salt is primarily utilized in preclinical research, analytical reference standard applications, and as a synthetic intermediate.

Molecular Formula C35H36Cl2F2N8O5S
Molecular Weight 789.7 g/mol
CAS No. 497235-79-7
Cat. No. B12781622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsavuconazonium chloride
CAS497235-79-7
Molecular FormulaC35H36Cl2F2N8O5S
Molecular Weight789.7 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-]
InChIInChI=1S/C35H35F2N8O5S.2ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;2*1H/q+1;;/p-1/t22-,23?,35+;;/m0../s1
InChIKeyQELOMWCWBPJMAS-XFERGYADSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isavuconazonium Chloride (CAS 497235-79-7) Procurement-Grade Overview: Prodrug, Salt Form, and Clinical Positioning


Isavuconazonium chloride is a water-soluble triazole antifungal prodrug that is rapidly hydrolyzed by plasma esterases to yield the active moiety isavuconazole, a broad-spectrum inhibitor of fungal lanosterol 14α-demethylase (CYP51) [1]. Unlike the sulfate salt (isavuconazonium sulfate) used in the commercial drug product Cresemba, the chloride salt is primarily utilized in preclinical research, analytical reference standard applications, and as a synthetic intermediate [2]. The prodrug design confers high aqueous solubility (>100 mg/mL) that eliminates the requirement for cyclodextrin solubilizers—a key differentiator from intravenous formulations of voriconazole and posaconazole [3]. Isavuconazole carries FDA and EMA approvals for invasive aspergillosis and invasive mucormycosis in adults, supported by phase 3 non-inferiority data versus voriconazole and single-arm efficacy data against mucormycosis [4].

Why Isavuconazonium Chloride Cannot Be Substituted with Generic Triazole Prodrugs or Salts


Isavuconazonium chloride is not interchangeable with isavuconazonium sulfate, other triazole prodrugs, or the active isavuconazole free base for procurement purposes. The chloride salt form exhibits distinct physicochemical properties—including hygroscopicity, pH-dependent aqueous stability (>99% intact after 7 h at pH 1–4), and a specific esterase-mediated activation cascade that generates isavuconazole via a non-enzymatic intramolecular cyclization after initial hydrolysis [1]. The free base isavuconazole possesses negligible aqueous solubility (<0.006 mg/mL), rendering it unsuitable for parenteral formulation without the prodrug moiety [2]. Furthermore, in-class substitution with voriconazole or posaconazole is precluded by isavuconazole's divergent cardiac safety profile (QTc shortening rather than prolongation), its weaker CYP3A4 inhibition (2-fold vs. 5–10-fold midazolam AUC increase), its lack of CYP2C9/2C19 inhibition, and its unique regulatory approval for mucormycosis—none of which are shared by comparator triazoles [3][4].

Isavuconazonium Chloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


QTc Interval: Isavuconazole Shortens QTc vs. Voriconazole and Posaconazole Both Prolong QTc

In a single-center retrospective matched cohort study of 100 patients, the composite safety outcome occurred in 24.2% of isavuconazole-treated patients versus 55.9% for voriconazole and 39.4% for posaconazole (p = 0.028), driven primarily by decreased QTc prolongation incidence [1]. Pairwise analysis confirmed significantly lower QTc prolongation for isavuconazole versus voriconazole (p = 0.015) and versus posaconazole (p = 0.043) [1]. In a controlled healthy-volunteer study, isavuconazole at the 200 mg therapeutic dose produced a mean QTc shortening of 13.1 ms from placebo (90% CI: 17.1, 9.1 ms) measured 2 h post-dose, and 24.6 ms shortening at 600 mg [2]. Voriconazole and posaconazole both carry labeled warnings for QTc prolongation.

Cardiac safety QTc prolongation Torsades de Pointes risk Clinical cohort comparison

CYP3A4 Inhibition Potency: Isavuconazole Moderate (2-Fold) vs. Voriconazole Strong (10-Fold) and Posaconazole Strong (5-Fold)

Using oral midazolam as a clinical CYP3A4 probe substrate, isavuconazole increased midazolam AUC by 2-fold, classifying it as a moderate CYP3A4 inhibitor (≥2 and <5-fold), whereas posaconazole increased midazolam AUC by 5-fold and voriconazole by 10-fold, both meeting criteria for strong CYP3A4 inhibition (≥5-fold) [1]. Additionally, isavuconazole does not inhibit CYP2C9 or CYP2C19, in contrast to voriconazole which inhibits both and is itself metabolized by the polymorphic CYP2C19 enzyme, introducing pharmacogenetic variability [1][2].

Drug-drug interaction CYP3A4 inhibition Immunosuppressant co-administration Midazolam probe substrate

Intravenous Formulation: Isavuconazonium Chloride Requires No Cyclodextrin Vehicle vs. SBECD-Dependent Voriconazole and Posaconazole IV

Isavuconazonium chloride exhibits aqueous solubility exceeding 100 mg/mL, enabling intravenous administration in a simple water-reconstituted formulation without any cyclodextrin solubilizing agent [1]. In contrast, both voriconazole IV and posaconazole IV require sulfobutyl ether β-cyclodextrin (SBECD) as a solubilizing vehicle, which accumulates in patients with renal impairment and is associated with nephrotoxicity risk [2]. The prodrug is undetectable in plasma by 1.25 h after the start of a 1 h infusion, with total prodrug exposure (AUC) representing <1% of isavuconazole exposure [1].

Intravenous formulation Cyclodextrin nephrotoxicity Aqueous solubility Renal impairment

Pharmacokinetic Predictability: Isavuconazole Linear PK and 98% Oral Bioavailability vs. Voriconazole Nonlinear PK Requiring TDM

Isavuconazole exhibits linear, dose-proportional pharmacokinetics with a long terminal half-life of 110–115 h, enabling once-daily dosing after a 2-day loading regimen [1][2]. Oral bioavailability is 98%, with no food effect, and oral and intravenous formulations are bioequivalent [2]. In contrast, voriconazole displays nonlinear pharmacokinetics due to saturable metabolism, has a half-life of approximately 6 h requiring twice-daily dosing, and exhibits significant inter- and intra-individual variability driven by CYP2C19 polymorphism, necessitating routine therapeutic drug monitoring (TDM) [1]. The isavuconazole group in the real-world cohort required TDM in 0% of patients versus 41.2% for voriconazole and 24.2% for posaconazole (p < 0.001) [3].

Pharmacokinetics Therapeutic drug monitoring Oral bioavailability Half-life Linear kinetics

Mucormycosis Indication: Isavuconazole FDA-Approved with VITAL Trial Mortality Data vs. Voriconazole Inactive Against Mucorales

Isavuconazole is the only triazole antifungal with FDA and EMA approval for the treatment of invasive mucormycosis, based on the single-arm open-label VITAL trial and a matched case-control analysis against the FungiScope registry [1]. In primary-treatment patients, day-42 crude all-cause mortality for isavuconazole was 33% (7/21) versus 39% (13/33) for amphotericin B-treated matched controls (weighted all-cause mortality: 33% vs 41%; p = 0.595) [1]. Voriconazole has no clinically meaningful in vitro activity against Mucorales and is not indicated for mucormycosis; its use is specifically discouraged in current guidelines for this infection [2]. Posaconazole has in vitro activity against some Mucorales but lacks regulatory approval and robust clinical trial data for mucormycosis treatment [2].

Mucormycosis Mucorales activity VITAL trial Amphotericin B comparator FDA indication

SECURE Trial Tolerability: Drug-Related Adverse Events 42% vs. 60% for Voriconazole with Organ-Class Specific Reductions

In the phase 3 SECURE trial (n = 516 treated), isavuconazole demonstrated non-inferiority to voriconazole for the primary endpoint of all-cause mortality through day 42 (19% vs 20%; adjusted treatment difference −1.0%, 95% CI −7.8 to 5.7) while showing significantly fewer drug-related adverse events (42% vs 60%; p < 0.001) [1]. Organ-class-specific adverse event rates were significantly lower for isavuconazole: hepatobiliary disorders 9% vs 16% (p = 0.016), eye disorders 15% vs 27% (p = 0.002), and skin or subcutaneous tissue disorders 33% vs 42% (p = 0.037) [1]. These differences occurred against a backdrop of similar overall treatment-emergent adverse event rates (96% vs 98%; p = 0.122), indicating that the tolerability advantage is driven by reductions in specific, clinically meaningful toxicities rather than a global reduction in all adverse events [1].

Tolerability Adverse events SECURE trial Hepatobiliary safety Treatment discontinuation

Isavuconazonium Chloride: Evidence-Backed Research and Industrial Application Scenarios


Antifungal Reference Standard for Bioanalytical Method Development and Validation

Isavuconazonium chloride serves as a high-purity analytical reference standard for LC-MS/MS method development, pharmacokinetic bioanalysis, and therapeutic drug monitoring assay validation. Its well-characterized prodrug-to-active conversion kinetics—with plasma esterase-mediated hydrolysis half-life <1 min in human plasma and undetectable prodrug levels by 1.25 h post-infusion [1]—make it an essential calibrator for quantifying both prodrug and active isavuconazole in plasma matrices. The chloride salt's >100 mg/mL aqueous solubility facilitates preparation of calibration standards across a wide dynamic range without organic co-solvents that might interfere with ionization.

Preclinical Formulation Development of Cyclodextrin-Free Parenteral Antifungals

The isavuconazonium chloride scaffold provides a validated proof-of-concept for designing water-soluble triazole prodrugs that eliminate cyclodextrin vehicles. With aqueous solubility >100 mg/mL and stability >99% after 7 h at pH 1–4 [1], this compound serves as a reference standard and synthetic starting point for medicinal chemistry programs developing next-generation IV antifungal prodrugs for renally impaired populations. The structure-activity relationship around the sarcosine ester linker—identified through the isavuconazonium development program—informs rational prodrug design for other poorly soluble azole scaffolds.

In Vitro Antifungal Susceptibility Testing Panel Inclusion for Mucormycosis Drug Screening

Isavuconazole is the only triazole with clinically meaningful activity against Mucorales (MIC range 1–4 μg/mL for Rhizopus, Mucor, and Lichtheimia species) [1], supported by its FDA approval for mucormycosis based on the VITAL trial [2]. Including isavuconazonium chloride (as a source of isavuconazole for MIC determination) in antifungal susceptibility testing panels enables clinical microbiology laboratories to report Mucorales susceptibility data that directly informs therapeutic selection, a capability absent from panels limited to voriconazole and posaconazole—both of which lack robust Mucorales coverage.

Pharmacoeconomic and Formulary Decision Modeling for Antifungal Stewardship Programs

The quantitative evidence profile for isavuconazole—including 0% TDM requirement vs 41.2% for voriconazole (p < 0.001) [1], a 30% relative reduction in composite safety events vs voriconazole [1], and significantly lower rates of hepatobiliary, ocular, and cutaneous adverse events [2]—supports its inclusion in pharmacoeconomic models comparing total cost of care for invasive mold infection treatment. When TDM costs are included, total treatment cost differences between isavuconazole, voriconazole, and posaconazole are not statistically significant (p = 0.36) [1], enabling procurement decisions to be driven by safety and tolerability rather than drug acquisition cost alone.

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